![molecular formula C23H22N4O2 B2555263 N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 1207038-58-1](/img/structure/B2555263.png)

N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

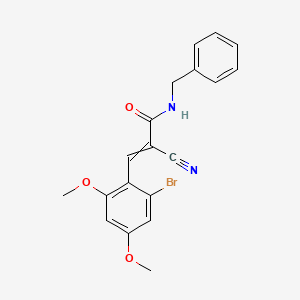

The compound “N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a methoxy group, a sulfonamide group, and a benzoxazole moiety .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

A study on the synthesis and structure-activity relationships of indazole arylsulfonamides, including compounds similar in structure to N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, revealed their potential as human CCR4 antagonists. These compounds were found to have implications in enzyme inhibition and potential therapeutic applications in cancer treatment, highlighting their importance in developing new anticancer agents (Procopiou et al., 2013).

Carbonic Anhydrase Inhibition

Research into polymethoxylated-pyrazoline benzene sulfonamides has shown that these compounds possess significant inhibitory activity against carbonic anhydrase isoenzymes. This activity suggests the potential for applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma or metabolic disorders. Although not directly mentioning this compound, this research provides insight into the broader class of sulfonamide compounds and their biological activities (Kucukoglu et al., 2016).

Synthesis and Characterization for Therapeutic Applications

Another study focused on the synthesis and characterization of quinazoline derivatives as potential diuretic and antihypertensive agents. These findings underline the versatility of benzothiazole and benzoxazole sulfonamides in creating compounds with varied therapeutic uses, further supporting the relevance of investigating this compound in similar contexts (Rahman et al., 2014).

Antimalarial and Potential COVID-19 Applications

A theoretical investigation highlighted sulfonamides' potential in antimalarial activity and their possible utility in treating COVID-19. The study explored the reactivity and ADMET properties of sulfonamide derivatives, suggesting that similar compounds, including this compound, could have significant therapeutic benefits in infectious disease treatment (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The specific mode of action of these compounds depends on the target they inhibit. For instance, inhibition of DNA gyrase prevents bacterial DNA replication, while inhibition of peptide deformylase disrupts protein synthesis .

Biochemical Pathways

The biochemical pathways affected by these compounds are those involved in bacterial growth and survival, such as DNA replication, protein synthesis, and cell wall synthesis .

Result of Action

The result of the action of these compounds is the inhibition of bacterial growth, making them potential candidates for the development of new antibacterial drugs .

properties

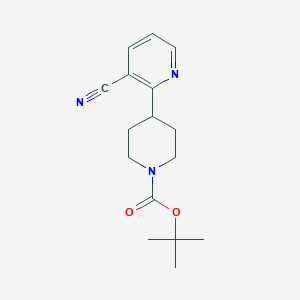

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGIBINYABGRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2555194.png)

![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)